molecular formula C11H9N5 B8759684 5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B8759684
M. Wt: 211.22 g/mol
InChI Key: OQJKZGGGSJDJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications

Preparation Methods

The synthesis of 5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine involves specific synthetic routes and reaction conditions. Detailed experimental procedures and outcomes are available, which highlight the steps required to produce this compound. Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are well-documented, and the major products formed from these reactions are of significant interest to researchers.

Scientific Research Applications

5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine has a wide range of scientific research applications. It is used in chemistry for various synthetic processes, in biology for studying molecular interactions, in medicine for potential therapeutic applications, and in industry for developing new materials and products.

Mechanism of Action

The mechanism of action of 5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine can be compared with other similar compounds to highlight its uniqueness.

Properties

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

InChI

InChI=1S/C11H9N5/c12-10-8-6-9(7-4-2-1-3-5-7)13-15-11(8)16-14-10/h1-6H,(H3,12,14,15,16)

InChI Key

OQJKZGGGSJDJQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C(=C2)C(=NN3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrazine hydrate (0.7 ml, 14.3 mmol) was added to a stirred solution of 3-chloro-6-phenyl-pyridazine-4-carbonitrile (cf J. Med. Chem., 1999, 42, 730; 1.024 g, 4.7 mmol) in pyridine (10 ml). The reaction mixture was stirred at reflux for 6 hours, cooled and the resulting solid was filtered and dried in vacuo, affording the title compound as a solid.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1.024 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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